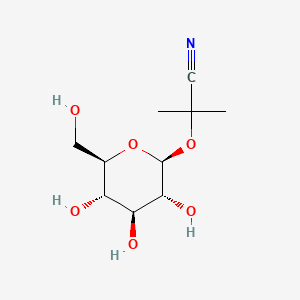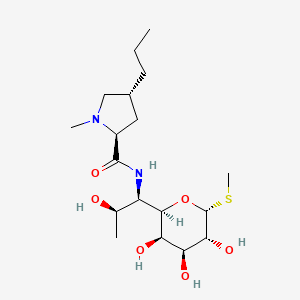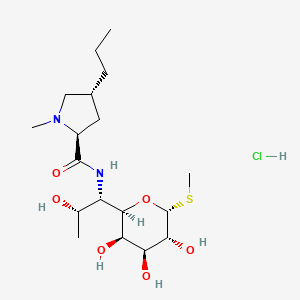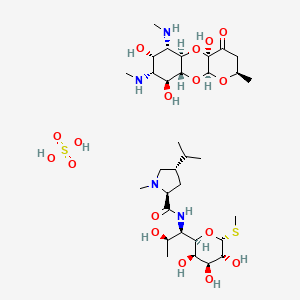
L-木糖
概述
描述
L-木糖是一种罕见的糖,属于单糖家族。它是戊糖,这意味着它含有五个碳原子。L-木糖是D-木糖的对映异构体,D-木糖在自然界中更为常见。
科学研究应用
作用机制
L-木糖主要通过代谢成各种中间体发挥作用,这些中间体在生物体内稳态中起着至关重要的作用。 它被木糖异构酶和木糖还原酶等酶代谢,分别将其转化为L-木酮糖和木糖醇 。 这些中间体参与了戊糖磷酸途径等途径,这对细胞代谢和能量产生至关重要 .
安全和危害
未来方向
Efficient utilization of L-xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . There is a focus on discovering, characterizing, and engineering the transporters and enzymes involved in L-xylose utilization to develop recombinant microorganisms to produce fuels and chemicals from L-xylose . Further, robust microbial strains with tolerance towards high substrate concentration and toxic compounds are required to be developed for successful exploitation of xylose reductase at an industrial level using agrowaste materials .
生化分析
Biochemical Properties
L-xylose plays a significant role in biochemical reactions. It is utilized by microorganisms through various pathways, including the xylose isomerase and Weimberg pathways . The uptake and metabolism of L-xylose are inhibited by glucose, which is usually present with L-xylose in lignocellulose hydrolysate . Efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in L-xylose utilization .
Cellular Effects
L-xylose has profound effects on various types of cells and cellular processes. It influences cell function by interacting with specific enzymes and proteins. For instance, L-xylulose reductase, a key enzyme in the metabolism of L-xylulose, is found in the liver and kidneys of mammals .
Molecular Mechanism
At the molecular level, L-xylose exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The conversion efficiency of L-xylose has been improved through engineering strategies .
Metabolic Pathways
L-xylose is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
L-xylose is transported and distributed within cells and tissues. It interacts with specific transporters or binding proteins, and can affect its localization or accumulation .
准备方法
合成路线和反应条件
L-木糖的化学合成具有挑战性,通常产率很低。 一种常见的方法是使用木糖醇4-脱氢酶将木糖醇生物转化为L-木糖 。这种酶促过程由于其效率高于传统的化学合成而受到青睐。
工业生产方法
L-木糖的工业生产通常涉及使用微生物发酵过程。对特定的细菌、酵母菌和真菌菌株进行改造,以将生物质来源的木糖醇转化为L-木糖。 这种方法比化学合成更可持续,也更具成本效益 。
化学反应分析
反应类型
L-木糖会发生各种化学反应,包括:
氧化: L-木糖可以被氧化生成L-木糖酸。
还原: L-木糖的还原产生木糖醇。
异构化: L-木糖可以异构化为L-木酮糖.
常见试剂和条件
氧化: 常见的氧化剂包括硝酸和高锰酸钾。
还原: 使用氢气和钯或镍等金属催化剂的催化加氢。
异构化: 使用木糖异构酶的酶促异构化.
主要产物
L-木糖酸: 通过氧化生成。
木糖醇: 通过L-木糖的还原产生。
L-木酮糖: 由异构化反应得到.
相似化合物的比较
类似化合物
D-木糖: L-木糖更常见的对映异构体,广泛存在于自然界中。
L-阿拉伯糖: 另一种具有类似特性和应用的戊糖。
L-核糖: 一种用于合成抗病毒药物的罕见糖.
L-木糖的独特性
L-木糖因其在自然界中罕见以及其特定的生理作用而独一无二,例如其抑制糖苷酶的潜力及其在合成其他有价值的罕见糖中的作用 。其独特的特性使其成为研究和工业应用中的一种有价值的化合物。
属性
IUPAC Name |
(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-WISUUJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883340 | |
| Record name | L-Xylose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-06-3, 25990-60-7 | |
| Record name | L-Xylose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Xylose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Xylose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(-)-xylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Xylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JW0V2MYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














